molecular formula C9H11Cl2N B1419732 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 799274-05-8

5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1419732
M. Wt: 204.09 g/mol
InChI Key: ZEVFLDYXWYXNIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride is a complex chemical compound with potential applications in organic chemistry and pharmaceuticals . It is part of the large group of natural products known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which form an important class of isoquinoline alkaloids . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Molecular Structure Analysis

The molecular formula of 5-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride is C9H11Cl2N . It has an average mass of 204.096 Da and a monoisotopic mass of 203.026855 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride are not explicitly mentioned in the literature, THIQ based compounds are known to exert diverse biological activities . This suggests that they may undergo a variety of chemical reactions, depending on the specific conditions and reactants present.

Scientific Research Applications

Antiglioma Activity

A study revealed that certain 1,2,3,4-tetrahydroisoquinoline (THI) derivatives, specifically Compound 1, displayed selective growth inhibition of C6 glioma cells, sparing normal astrocytes. This compound showed potential in treating human gliomas and other tumor cell lines, suggesting its use in clinical settings for treating gliomas (Mohler et al., 2006).

Dopamine D-1 Antagonist Activity

Research on isomeric 4-(chlorohydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines evaluated them as dopamine D-1 antagonists. The study concluded that certain isomers showed similar potencies as D-1 antagonists, indicating their potential role in modulating dopamine-related functions (Riggs et al., 1987).

Analgesic and Anti-Inflammatory Effects

A 2022 study highlighted the analgesic and anti-inflammatory properties of a specific tetrahydroisoquinoline derivative. This compound demonstrated significant effects in thermal and chemical irritation models, suggesting its potential as a non-narcotic analgesic in medical practice (Rakhmanova et al., 2022).

Local Anesthetic Activity

Another study focused on the synthesis of 1-aryl-tetrahydroisoquinolines and their local anesthetic properties. The compounds showed high local anesthetic activity and varied toxicity, underlining the need for further investigation as potential drug candidates (Azamatov et al., 2023).

PET Imaging Ligands

New carbon-11 and fluorine-18 labeled N-acetyl-1-aryl-tetrahydroisoquinoline derivatives were synthesized for use as positron emission tomography (PET) AMPA receptor ligands, aimed at imaging brain diseases (Gao et al., 2006).

Safety And Hazards

The safety information available indicates that 5-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride may pose certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

5-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN.ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h1-3,11H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVFLDYXWYXNIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662876
Record name 5-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS RN

799274-05-8
Record name 5-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 2
5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 3
Reactant of Route 3
5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 4
Reactant of Route 4
5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 5
5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 6
5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.